N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Description
N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and a cycloheptene group
Properties
IUPAC Name |
N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c23-18(19-11-10-15-7-3-1-2-4-8-15)22-12-6-5-9-17(22)16-13-20-21-14-16/h7,13-14,17H,1-6,8-12H2,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDRMSAWVVNSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)CCNC(=O)N2CCCCC2C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cycloheptene Derivative Preparation: Cycloheptene can be functionalized by halogenation followed by nucleophilic substitution to introduce the ethyl group.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyrazole and cycloheptene derivatives with the piperidine ring, typically using carbodiimide-mediated coupling reactions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptene moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs focused on conditions such as inflammation, cancer, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide likely involves binding to specific molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole moiety may inhibit certain enzymes. The cycloheptene group could provide additional binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohexyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide: Similar structure but with a cyclohexane ring instead of cycloheptene.
N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-imidazol-4-yl)piperidine-1-carboxamide: Similar structure but with an imidazole ring instead of pyrazole.
N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of N-[2-(cyclohepten-1-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide lies in its combination of a cycloheptene group with a pyrazole and piperidine ring. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
